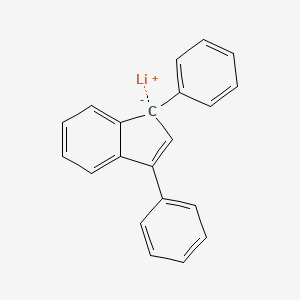![molecular formula C19H26N2O5 B14420648 1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline CAS No. 84823-33-6](/img/structure/B14420648.png)
1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a carboxylic acid group, a phenyl group, and a proline derivative, making it an interesting subject for chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline typically involves multi-step organic reactions. One common method includes the reaction of L-proline with an appropriate carboxylic acid derivative and an amine. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors, precise control of reaction parameters, and purification processes such as crystallization or chromatography to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (Br₂, Cl₂) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-L-proline: Similar structure with a methyl group instead of an ethyl group.
1-[(2-Carboxy-4-phenylbutyl)(propyl)carbamoyl]-L-proline: Similar structure with a propyl group instead of an ethyl group.
Uniqueness: 1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
84823-33-6 |
|---|---|
Formule moléculaire |
C19H26N2O5 |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
(2S)-1-[(2-carboxy-4-phenylbutyl)-ethylcarbamoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H26N2O5/c1-2-20(19(26)21-12-6-9-16(21)18(24)25)13-15(17(22)23)11-10-14-7-4-3-5-8-14/h3-5,7-8,15-16H,2,6,9-13H2,1H3,(H,22,23)(H,24,25)/t15?,16-/m0/s1 |
Clé InChI |
ZRBSWCGIGBMROX-LYKKTTPLSA-N |
SMILES isomérique |
CCN(CC(CCC1=CC=CC=C1)C(=O)O)C(=O)N2CCC[C@H]2C(=O)O |
SMILES canonique |
CCN(CC(CCC1=CC=CC=C1)C(=O)O)C(=O)N2CCCC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


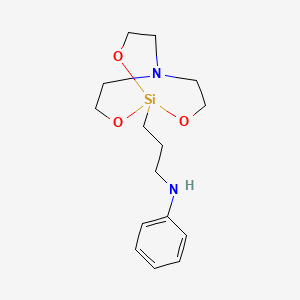
![2-(Dimethoxymethyl)-2-methyl-1-oxaspiro[2.2]pentane](/img/structure/B14420577.png)
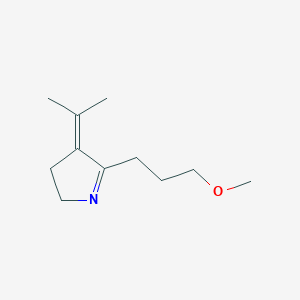
![Hexyl [2-(diethylamino)-2-oxoethyl]hexylphosphinate](/img/structure/B14420592.png)

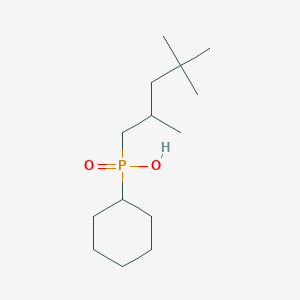
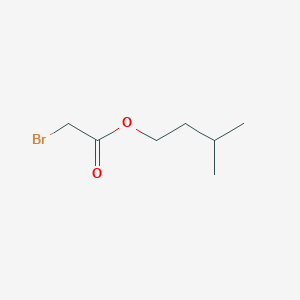
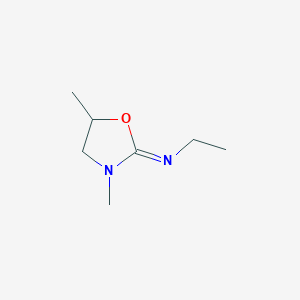
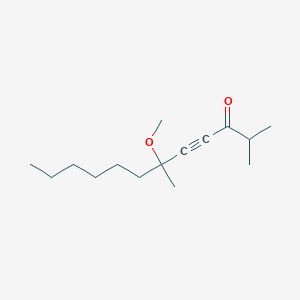
![2-[(2,3,4,5,6-Pentafluorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14420630.png)

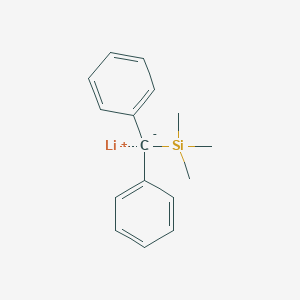
![2,4,6-Tris[(dibutylamino)methyl]phenol](/img/structure/B14420639.png)
